Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate
Description
Properties
CAS No. |
56395-51-8 |
|---|---|
Molecular Formula |
C13H15ClN2O5 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
ethyl 3-(2-chloro-5-nitroanilino)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C13H15ClN2O5/c1-3-20-12(8-13(17)21-4-2)15-11-7-9(16(18)19)5-6-10(11)14/h5-8,15H,3-4H2,1-2H3 |
InChI Key |
HQNNPPIMYIDPEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)OCC)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the 3-Ethoxy Ethyl Acrylate Core
The acrylate ester component, ethyl 3-ethoxyacrylate, is a crucial intermediate in synthesizing the target compound. A highly efficient and industrially viable method for preparing 3-ethoxy ethyl acrylate is described in a Chinese patent (CN109438237B), which details a green synthesis route with high yield and purity.
Key steps in the preparation of 3-ethoxy ethyl acrylate:
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Dropwise addition of vinyl ethyl ether into trichloroacetyl chloride | 20-40 °C, 1-10 h heat preservation | Vinyl ethyl ether, trichloroacetyl chloride | Molar ratio 1:1 to 1:3, preferably 1:1.5-1:2; slow addition over 1-2 h |
| 2 | Evaporation of low boiling by-products | Reduced pressure, <40 °C | - | Removes volatile impurities |
| 3 | Reaction with organic base and ethanol | 20-50 °C, 1-10 h | Organic base (triethylamine, diisopropylethylamine preferred), ethanol | Organic base molar ratio 1-3 times trichloroacetyl chloride; ethanol mass ratio 1-3 times |
| 4 | Filtration and recovery of filter cake; distillation of filtrate | Reduced pressure, <50 °C | - | Filter cake contains organic base hydrochloride, recoverable; ethanol recovered for reuse |
| 5 | Acid-catalyzed reaction with nitrogen introduction | 50-100 °C, 1-10 h | Acid catalyst (potassium bisulfate preferred) | Acid catalyst amount 5-10% molar of trichloroacetyl chloride; nitrogen flow 100-600 mL/min |
| 6 | Final reduced pressure distillation | - | - | Yields 3-ethoxy ethyl acrylate with purity ~98.6%, yield ~85.7% |
This method is notable for:
- Use of inexpensive, readily available raw materials.
- Mild reaction conditions facilitating safer and simpler operations.
- High product purity and yield suitable for industrial scale.
- Environmental benefits, including reduced waste and solvent recycling.
- Recovery of organic base from solid waste, enhancing sustainability.
The reaction mechanism involves initial formation of an intermediate via the reaction of vinyl ethyl ether with trichloroacetyl chloride, followed by base-mediated ethanolysis and acid-catalyzed rearrangement to yield the acrylate ester.
Integrated Synthesis Strategy for Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate
Based on the above, a plausible synthetic route involves:
- Synthesis of 3-ethoxy ethyl acrylate via the optimized method described in section 1.
- Preparation or procurement of 2-chloro-5-nitroaniline through established aromatic substitution protocols.
- Coupling reaction between the acrylate ester and the aromatic amine, likely through a nucleophilic addition to the acrylate double bond or via a substitution reaction on a suitable leaving group-substituted acrylate intermediate.
Summary Table of Preparation Methods
Research Discoveries and Analytical Insights
- The patented method for 3-ethoxy ethyl acrylate preparation demonstrates significant advances in green chemistry, including solvent recycling and waste minimization, which are critical for sustainable pharmaceutical and fine chemical manufacturing.
- Lewis acid catalysis using BF3 etherate has been shown to facilitate the formation of α,β-unsaturated esters from alkynyl ethers and aldehydes, which could be adapted for the acrylate-amine coupling step in the target compound synthesis.
- Computational studies support the mechanistic pathways involving asynchronous cycloaddition and electrocyclic ring-opening in related acrylate syntheses, providing a theoretical basis for reaction optimization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various oxidation states of the nitro group.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate is a synthetic organic compound with an ethoxyacrylate moiety and a substituted phenyl group, drawing interest for its potential use in medicinal chemistry and materials science because of its functional groups. The presence of chloro and nitro substituents on the phenyl ring significantly affects the compound's reactivity and biological properties.
Potential Applications
This compound has potential applications in various fields:
- Medicinal Chemistry Compounds with similar structures have demonstrated potential as anticancer and antibacterial agents, as well as enzyme inhibitors. The nitro group is of particular interest because it can undergo reduction in biological systems, potentially creating reactive intermediates that have cytotoxic effects on cancer cells.
- Materials Science The compound's unique functional groups make it potentially useful in the development of new materials.
- Organic Synthesis this compound is used as a building block for synthesizing more complex molecules. The synthesis of this compound typically involves the reaction of 2-chloro-5-nitroaniline with ethyl 3-ethoxyacrylate, proceeding through nucleophilic substitution mechanisms.
The biological activity of this compound is mainly due to its nitro and chloro substituents, which can improve its interaction with biological targets. Studies investigating the interactions of this compound with biological systems are crucial for understanding its pharmacological profile.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart distinct reactivity and biological properties compared to similar compounds.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 4-(nitrophenyl)acetate | Nitro group on para position | Commonly used in organic synthesis |
| Ethyl 2-(5-amino-2-chloro-3-nitrophenyl)acetate | Contains both amino and nitro groups | Potentially more reactive due to the amino group |
| Ethyl 4-(chloroanilino)-4-methylpentanoate | Chloro substituent on aniline | Exhibits different biological activities based on substituents |
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate (CAS 86483-52-5)
- Molecular Formula : C₁₄H₁₃Cl₂FO₄
- Molecular Weight : 335.16 g/mol
- Key Features : Dichloro-fluorobenzoyl group replaces the nitroaromatic moiety.
- Applications : Intermediate in ciprofloxacin synthesis, highlighting antibiotic applications.
1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU)
- Molecular Formula : C₁₃H₈Cl₃N₃O₂
- Molecular Weight : 344.58 g/mol
- Key Features : Urea backbone with the same 2-chloro-5-nitrophenyl group.
- Applications : Demonstrated growth inhibition in biological studies.
Ethyl 3-ethoxyacrylate (CAS 1001-26-9)
- Molecular Formula : C₇H₁₀O₃
- Molecular Weight : 142.15 g/mol
- Key Features : Lacks the nitroaromatic substituent.
- Applications : Precursor in Zaleplon (a sedative) synthesis.
- Contrast : Simpler structure with higher reactivity for heterocycle formation, whereas the nitro group in the target compound may confer redox-sensitive properties .
5-(2-Chloro-5-nitrophenyl)-3-(4-chlorophenyl)-N-ethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Molecular Formula : C₁₈H₁₆Cl₂N₄O₂S
- Molecular Weight : 437.31 g/mol
- Key Features : Pyrazole-thioamide core with nitroaromatic and chloroaryl groups.
- Applications : Crystallography studies reveal hydrogen-bonded dimers, suggesting solid-state stability.
Physicochemical Properties
*Inferred from structural analogs.
Biological Activity
Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate is a synthetic compound that has attracted significant attention for its potential biological activities. This article explores its chemical characteristics, synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
This compound features an ethoxyacrylate moiety and a substituted phenyl group with both chloro and nitro substituents. The synthesis typically involves the reaction of 2-chloro-5-nitroaniline with ethyl 3-ethoxyacrylate through nucleophilic substitution mechanisms, where the amino group attacks the electrophilic carbon of the acrylate, forming the desired product.
Biological Activity
The biological activity of this compound is primarily attributed to its nitro and chloro substituents. These groups enhance its interaction with various biological targets. The compound has shown promising results in several areas:
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects on cancer cells. The nitro group can undergo reduction in biological systems, leading to reactive intermediates that may exert cytotoxic effects.
- Antibacterial Properties : The presence of halogenated groups often enhances the antibacterial activity of compounds. This compound may exhibit similar properties, making it a candidate for further investigation in antimicrobial applications.
- Enzyme Inhibition : The unique functional groups present in this compound suggest potential as enzyme inhibitors, which could be explored for therapeutic applications in various diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 4-(nitrophenyl)acetate | Nitro group on para position | Commonly used in organic synthesis |
| Ethyl 2-(5-amino-2-chloro-3-nitrophenyl)acetate | Contains both amino and nitro groups | Potentially more reactive due to amino group |
| Ethyl 4-(chloroanilino)-4-methylpentanoate | Chloro substituent on aniline | Exhibits different biological activities based on substituents |
The specific arrangement of functional groups in this compound imparts distinct reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
Research studies investigating the biological activity of this compound have yielded promising results:
- Anticancer Studies : In vitro studies have shown that derivatives with nitro groups can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS), leading to cell death.
- Antimicrobial Efficacy : Preliminary tests have indicated that compounds with similar structural features exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess such properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
